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molecular formula C21H21NO4 B105625 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS No. 179162-55-1

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Cat. No. B105625
M. Wt: 351.4 g/mol
InChI Key: PDTXSIGPZDVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199248B2

Procedure details

The pure potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate obtained in Example 2, tetrahydrofuran (131 L) and water (131 L) were put into a 1000 L glass-lined reaction chamber, heated to 45 to 55° C., and 1N hydrochloric acid (82 L) was added to this reaction mixture for 20 or more minutes. Furthermore, water (607 L) was added to the reaction mixture for 30 or more minutes at the same temperature. This reaction mixture was cooled to 25 to 35° C. and its pH was adjusted to 3 or less with 6N hydrochloric acid. The product was isolated by a centrifugal separator and washed with water (164 L) and acetone (82 L) and dried by a vacuum drier to obtain pure 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.9 kg).
Name
potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131 L
Type
reactant
Reaction Step One
[Compound]
Name
glass-lined
Quantity
1000 L
Type
reactant
Reaction Step One
Name
Quantity
131 L
Type
solvent
Reaction Step One
Quantity
82 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
607 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:17][N:16]=[C:15]([C:18]3[CH:26]=[CH:25][C:21]([C:22]([O-:24])=[O:23])=[CH:20][CH:19]=3)[CH:14]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[K+].O1CCCC1.Cl>O>[CH2:1]([O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:17][N:16]=[C:15]([C:18]3[CH:19]=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[CH:25][CH:26]=3)[CH:14]=2)=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC(=NO1)C1=CC=C(C(=O)[O-])C=C1.[K+]
Name
Quantity
131 L
Type
reactant
Smiles
O1CCCC1
Name
glass-lined
Quantity
1000 L
Type
reactant
Smiles
Name
Quantity
131 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
82 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
607 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was cooled to 25 to 35° C.
CUSTOM
Type
CUSTOM
Details
The product was isolated by a centrifugal separator
WASH
Type
WASH
Details
washed with water (164 L) and acetone (82 L)
CUSTOM
Type
CUSTOM
Details
dried by a vacuum drier

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC(=NO1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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